5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide 5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 91766-59-5
VCID: VC3106101
InChI: InChI=1S/C12H15BrN4O/c1-17(2)6-5-14-12(18)11-9-7-8(13)3-4-10(9)15-16-11/h3-4,7H,5-6H2,1-2H3,(H,14,18)(H,15,16)
SMILES: CN(C)CCNC(=O)C1=NNC2=C1C=C(C=C2)Br
Molecular Formula: C12H15BrN4O
Molecular Weight: 311.18 g/mol

5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide

CAS No.: 91766-59-5

Cat. No.: VC3106101

Molecular Formula: C12H15BrN4O

Molecular Weight: 311.18 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide - 91766-59-5

Specification

CAS No. 91766-59-5
Molecular Formula C12H15BrN4O
Molecular Weight 311.18 g/mol
IUPAC Name 5-bromo-N-[2-(dimethylamino)ethyl]-1H-indazole-3-carboxamide
Standard InChI InChI=1S/C12H15BrN4O/c1-17(2)6-5-14-12(18)11-9-7-8(13)3-4-10(9)15-16-11/h3-4,7H,5-6H2,1-2H3,(H,14,18)(H,15,16)
Standard InChI Key DQOVDTZTUHZZOM-UHFFFAOYSA-N
SMILES CN(C)CCNC(=O)C1=NNC2=C1C=C(C=C2)Br
Canonical SMILES CN(C)CCNC(=O)C1=NNC2=C1C=C(C=C2)Br

Introduction

Chemical Properties and Identification

5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide is a brominated indazole derivative with specific structural characteristics that contribute to its chemical behavior and potential biological activities. The compound is identified by several standardized chemical identifiers and possesses distinct physicochemical properties.

Chemical Identifiers

The compound is uniquely identified through multiple standardized chemical identification systems, as shown in Table 1.

Table 1: Chemical Identifiers of 5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide

ParameterValue
CAS Number91766-59-5
IUPAC Name5-bromo-N-[2-(dimethylamino)ethyl]-1H-indazole-3-carboxamide
Molecular FormulaC₁₂H₁₅BrN₄O
Molecular Weight311.18 g/mol
Standard InChIInChI=1S/C12H15BrN4O/c1-17(2)6-5-14-12(18)11-9-7-8(13)3-4-10(9)15-16-11/h3-4,7H,5-6H2,1-2H3,(H,14,18)(H,15,16)
Standard InChIKeyDQOVDTZTUHZZOM-UHFFFAOYSA-N
SMILESCN(C)CCNC(=O)C1=NNC2=C1C=C(C=C2)Br
Canonical SMILESCN(C)CCNC(=O)C1=NNC2=C1C=C(C=C2)Br

The compound has a unique CAS number (91766-59-5) that serves as its primary identifier in chemical databases and literature . Its IUPAC name accurately describes its chemical structure, highlighting the presence of bromo, dimethylamino, and carboxamide functional groups.

Physical and Chemical Properties

The physical and chemical properties of 5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide are important for understanding its behavior in different environments and applications. These properties are summarized in Table 2.

Table 2: Physical and Chemical Properties of 5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide

PropertyValue
Physical StateSolid
ColorNot specified in available data
Molecular Weight311.18 g/mol
LogPNot specified in available data
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Rotatable BondsNot specified in available data
Topological Polar Surface AreaNot specified in available data
Heavy Atoms17
Purity (Commercial)Typically 98.0%

The compound contains several functional groups that contribute to its chemical properties, including an indazole core, a bromine substituent, a carboxamide group, and a dimethylamino moiety. These structural features likely influence its solubility, stability, and potential binding interactions with biological targets.

Molecular Structure and Characteristics

The molecular structure of 5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide features several key components that define its chemical reactivity and potential biological activity.

Structural Components

The compound consists of several distinct structural elements:

  • A 1H-indazole core structure (bicyclic aromatic heterocycle)

  • A bromine atom at position 5 of the indazole ring

  • A carboxamide group at position 3 of the indazole

  • A 2-(dimethylamino)ethyl side chain attached to the carboxamide nitrogen

The presence of the bromine atom at position 5 of the indazole ring likely affects the electronic properties of the molecule, potentially influencing its interaction with biological targets. The dimethylamino group provides a basic center that may be protonated under physiological conditions, potentially affecting the compound's solubility and bioavailability.

Structural Relevance to Biological Activity

The structural features of 5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide may contribute to its potential biological activities. The indazole core is a privileged structure in medicinal chemistry, found in various compounds with diverse pharmacological properties. The bromine substituent may enhance binding affinity to specific targets or improve metabolic stability. The carboxamide linker often participates in hydrogen bonding with biological targets, while the dimethylamino group may enhance cell permeability and provide a site for salt formation .

Related N-substituted indazole-3-carboxamides have shown various biological activities, including potential applications in diabetes treatment. For example, compounds such as 1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide and 1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide have demonstrated activity in protecting against streptozotocin-induced diabetes in rat models .

Synthesis and Preparation

The synthesis of 5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide typically involves multiple steps, beginning with the preparation of the indazole core structure followed by functionalization to introduce the specific substituents.

Starting Materials and Intermediates

Key starting materials and intermediates for the synthesis may include:

  • 5-Bromo-1H-indazole-3-carboxylic acid or its ester derivatives

  • 2-(Dimethylamino)ethylamine

  • Coupling reagents such as carbodiimides (EDC, DCC), HOBt, or HATU

  • Acid activating agents such as thionyl chloride or oxalyl chloride

Related synthetic approaches for indazole derivatives often employ methods such as the esterification of indazole-3-carboxylic acids with sulfuric acid in alcoholic solvents, as exemplified in the synthesis of methyl 5-bromo-1H-indazole-3-carboxylate .

Research Applications

5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide and related indazole-3-carboxamides have various potential research applications, particularly in pharmaceutical development and medicinal chemistry.

Structure-Activity Relationship Studies

Future Research Directions

Research on 5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide and related compounds offers several promising avenues for future investigation.

Structure Optimization

Future research could focus on the optimization of the molecular structure to enhance specific biological activities. This may involve:

  • Exploring alternative substituents at the 5-position of the indazole ring

  • Modifying the carboxamide linker

  • Investigating variations of the dimethylaminoethyl side chain

  • Exploring positional isomers with substitutions at different positions of the indazole ring

Mechanism of Action Studies

Detailed investigations into the mechanism of action of 5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide and related compounds could provide valuable insights for drug development. This may include:

  • Identification of specific molecular targets

  • Elucidation of binding modes and interaction patterns

  • Understanding the relationship between structure and activity

  • Investigation of cellular and molecular pathways affected by the compound

Expanded Therapeutic Applications

Research on related indazole-3-carboxamides has revealed potential applications in diabetes management. Future studies could explore additional therapeutic areas where 5-Bromo-N-(2-(dimethylamino)ethyl)-1H-indazole-3-carboxamide might show promise, such as:

  • Cancer therapy

  • Neurodegenerative disorders

  • Inflammatory conditions

  • Antimicrobial applications

  • Metabolic disorders beyond diabetes

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